(S)-2-(4-Fluoro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid
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Overview
Description
(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that features a fluorophenyl group, an indole moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Amidation Reaction: The formamido group can be introduced via an amidation reaction, where an amine reacts with a formylating agent.
Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be synthesized through a series of reactions including alkylation, oxidation, and hydrolysis.
Industrial Production Methods
Industrial production of (2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Catalytic Hydrogenation: To reduce intermediates and form the desired product.
Chromatographic Purification: To isolate and purify the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxindole Derivatives: Formed from oxidation of the indole ring.
Aminopropanoic Acid Derivatives: Formed from reduction of the formamido group.
Functionalized Fluorophenyl Compounds: Formed from substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the formamido group may participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
- (2S)-2-[(4-bromophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the fluorophenyl group can significantly alter the compound’s electronic properties, enhancing its reactivity and binding interactions.
- Indole Moiety : The indole ring is a common pharmacophore in medicinal chemistry, contributing to the compound’s potential biological activity.
Properties
Molecular Formula |
C18H15FN2O3 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
(2S)-2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H15FN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1 |
InChI Key |
IQPJLNVWVQKWMI-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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